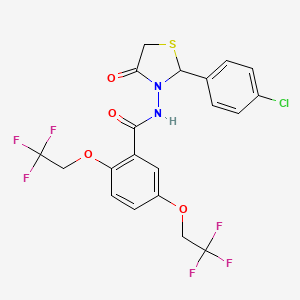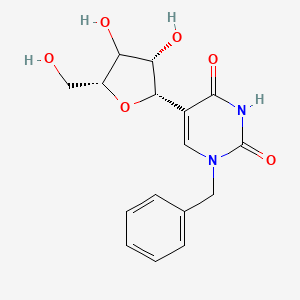
N1-Benzyl pseudouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Benzyl pseudouridine is a modified nucleoside analogue derived from pseudouridine Pseudouridine is a naturally occurring isomer of uridine, found in various types of RNA, including tRNA, rRNA, and snRNA The modification involves the addition of a benzyl group to the nitrogen atom at position 1 of the pseudouridine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl pseudouridine typically involves the benzylation of pseudouridine. The process begins with the protection of the hydroxyl groups on the pseudouridine molecule to prevent unwanted side reactions. The protected pseudouridine is then reacted with benzyl chloride in the presence of a base, such as sodium hydride, to introduce the benzyl group at the nitrogen atom. After the benzylation reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N1-Benzyl pseudouridine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl group, reverting to pseudouridine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiol compounds can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pseudouridine.
Substitution: Various substituted pseudouridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N1-Benzyl pseudouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Incorporated into synthetic RNA molecules to study RNA structure and function.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel RNA-based therapeutics and vaccines.
Mecanismo De Acción
The mechanism of action of N1-Benzyl pseudouridine involves its incorporation into RNA molecules, where it can alter the structure and function of the RNA. The benzyl group can affect the hydrogen bonding and base stacking interactions within the RNA, leading to changes in RNA stability and function. This modification can also impact the recognition and binding of RNA by proteins and other molecules, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pseudouridine: The parent compound, naturally occurring in RNA.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the nitrogen atom.
5-Methylcytosine: A modified cytosine nucleoside with a methyl group at the 5-position.
Uniqueness
N1-Benzyl pseudouridine is unique due to the presence of the benzyl group, which provides distinct chemical and biological properties compared to other nucleoside analogues. This modification can enhance the stability and functionality of RNA molecules, making it a valuable tool in various research and therapeutic applications.
Propiedades
Fórmula molecular |
C16H18N2O6 |
|---|---|
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
1-benzyl-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6/c19-8-11-12(20)13(21)14(24-11)10-7-18(16(23)17-15(10)22)6-9-4-2-1-3-5-9/h1-5,7,11-14,19-21H,6,8H2,(H,17,22,23)/t11-,12?,13+,14+/m1/s1 |
Clave InChI |
UDWJDHVNBZRPBP-KRCVMZOZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



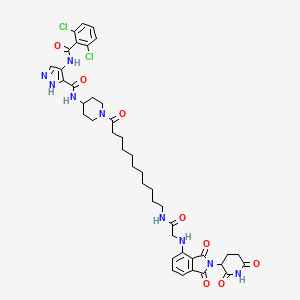

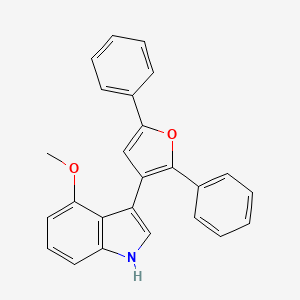
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
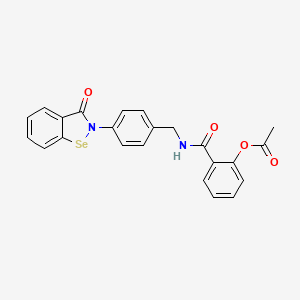
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
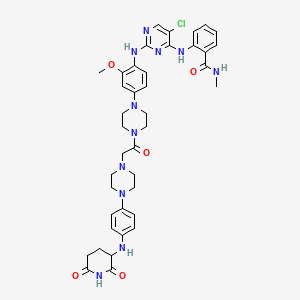
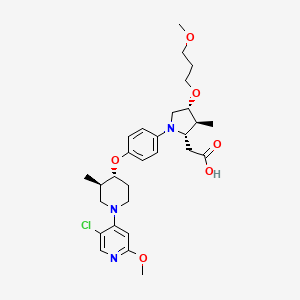
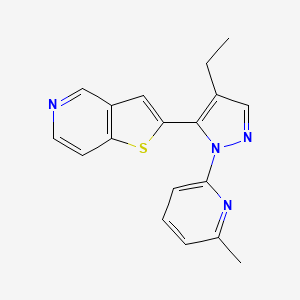
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

